

The Environmental Fate and Degradation of Methomyl: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate, degradation pathways, and metabolic products of **methomyl** (S-methyl-N-(methylcarbamoyloxy)thioacetimidate), a broad-spectrum carbamate insecticide. Understanding the environmental behavior of this compound is critical for assessing its ecological impact and ensuring human safety. This document synthesizes data from numerous studies to provide quantitative data, detailed experimental protocols, and visual representations of key processes.

Executive Summary

Methomyl is a non-persistent insecticide characterized by high water solubility and low soil sorption, which makes it a candidate for potential groundwater contamination.[1][2] However, its degradation in both soil and aquatic environments is relatively rapid, primarily driven by microbial biodegradation and chemical hydrolysis, especially under alkaline conditions.[2][3] Photolysis is generally a minor degradation pathway unless facilitated by catalysts.[3] The principal degradation products from both biotic and abiotic processes are **methomyl** oxime and acetonitrile, which are further mineralized to carbon dioxide.[3] The primary mechanism of its toxicity is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[3][4] Due to its high acute toxicity to a wide range of non-target organisms, including mammals, birds, and aquatic invertebrates, its use is restricted in many regions.[1][3]



Physicochemical Properties and Environmental Mobility

Methomyl's environmental behavior is largely dictated by its physical and chemical properties. Its high water solubility (57.9 g/L) and low-to-moderate soil sorption capacity mean it is mobile in the environment and not strongly bound to soil particles.[5][6] Volatilization is not considered a significant route of dissipation due to its low vapor pressure and Henry's Law constant.[3]

Data on Environmental Mobility

The potential for **methomyl** to move within the environment, particularly its tendency to leach through the soil profile, is quantified by its soil organic carbon-water partitioning coefficient (Koc). Lower Koc values indicate weaker sorption to soil and higher mobility.

Parameter	Value	Soil/Condition	Reference
Water Solubility	58,000 mg/L (25°C)	Pure Water	[7]
Log K_ow	1.24	n-octanol/water	[8]
Vapor Pressure	5.4 x 10 ⁻⁶ mm Hg (25°C)	-	[7]
Henry's Law Constant	1.9 x 10 ⁻¹¹ atm⋅m³/mol	-	[7]
Soil Sorption (K_oc)	43 cm³/g	Sandy Loam / Silty Clay Loam	[9]
72	-	[2]	
160	-	[7]	_
Soil Sorption (K_d)	1.56	Illite Clay	[8]
4.5 - 9.58	Smectite Clays	[8]	
399.5	Humic Acid	[8]	

Degradation Pathways and Products



Methomyl degrades in the environment through three primary mechanisms: hydrolysis, photolysis, and biodegradation.

Hydrolysis

Hydrolysis is a major pathway for **methomyl** degradation, particularly in alkaline waters.[3] The molecule is relatively stable under acidic and neutral conditions.[9][10] The primary reaction is the cleavage of the carbamate ester bond to yield **methomyl** oxime (S-methyl-N-hydroxythioacetimidate) and methylcarbamic acid.[6][11]

Photolysis

Direct photolysis of **methomyl** in sunlight is a minor dissipation pathway.[3] However, the process can be significantly accelerated in the presence of photosensitizers or catalysts such as titanium dioxide (TiO₂), zinc oxide (ZnO), or through photo-Fenton processes (H₂O₂/Fe²⁺/UV).[5][11][12] Photocatalytic degradation can lead to complete mineralization, with intermediates including acetamide, acetic acid, glycolic acid, oxalic acid, and formic acid before ultimate conversion to CO₂, water, sulfate, and ammonia.[6][8][13]

Biodegradation

Microbial action is the primary driver of **methomyl** degradation in soil and a significant contributor in aquatic systems.[2][3] Numerous species of bacteria, including those from the genera Pseudomonas, Bacillus, Paracoccus, and Aminobacter, have been identified that can utilize **methomyl** as a carbon and/or nitrogen source.[5][11] The initial step is typically the hydrolysis of the ester bond to form **methomyl** oxime.[11] This is followed by rearrangement and breakdown to acetonitrile and ultimately mineralization to carbon dioxide.[3][14]

Degradation Products Summary



Degradation Pathway	Major Products	Minor/Intermediate Products	Reference
Hydrolysis	Methomyl Oxime, Methylcarbamic Acid	-	[6][11]
Photolysis	Methomyl Oxime	Methomyl methylol, Acetonitrile, Acetamide, Acetic Acid, Formic Acid	[5][6][13]
Biodegradation	Methomyl Oxime, Acetonitrile, Carbon Dioxide	Dimethyl disulfide (by some human gut bacteria)	[3][14][15]
Animal Metabolism	Carbon Dioxide, Acetonitrile, Urinary Metabolites	Acetonitrile-Cysteine- Sulfate Conjugate	[3][16]

Degradation Kinetics

The persistence of **methomyl** in an environment is typically expressed as its half-life (DT $_{50}$), the time required for 50% of the initial concentration to dissipate.



Medium	Condition	Half-life (DT50)	Reference
Soil	Aerobic	3 - 50 days (typical ~14 days)	[1][2][5]
Aerobic	46 days	[9]	
Anaerobic	1 day	[9]	_
Water	General Range	6 - 262 days	
Surface Water (pH dependent)	~6 days	[1][2]	
Groundwater	> 25 weeks	[1][2]	_
Hydrolysis (pH 5)	Stable	[10]	_
Hydrolysis (pH 7)	Stable (262 days estimated)	[2][10]	
Hydrolysis (pH 9)	30 days	[10]	_
Photolysis (on soil, pH 5)	2 - 3 days	[9]	
Air	-	160 - 224 days	[5]

Key Experimental Protocols

This section outlines generalized methodologies for studying the environmental fate of **methomyl**, based on standard guidelines and published research.

Soil Biodegradation Study (Aerobic)

This protocol is adapted from OECD Guideline 307.[17]

Soil Selection and Preparation: Select and characterize representative soils based on pH, organic carbon content, texture, and microbial biomass.[17] Sieve fresh soil (e.g., <2 mm) and pre-incubate for 7-14 days at the test temperature in the dark to allow microbial populations to stabilize. Adjust soil moisture to 40-60% of maximum water holding capacity.



- Test Substance Application: Prepare a stock solution of ¹⁴C-labeled or non-labeled methomyl. Apply the solution to the soil surface or mix thoroughly to achieve the desired final concentration (typically corresponding to the maximum field application rate).
- Incubation: Place treated soil samples (e.g., 50-100 g dry weight equivalent) into biometer flasks or a flow-through incubation system. Incubate in the dark at a constant temperature (e.g., 20 ± 2°C).[17] For aerobic conditions, pass a continuous stream of CO₂-free, humidified air over the soil. Trap evolved volatiles and ¹⁴CO₂ in appropriate solutions (e.g., ethylene glycol for volatiles, potassium hydroxide or ethanolamine for CO₂).
- Sampling and Analysis: At predetermined intervals, sacrifice replicate soil samples. Extract the soil using an appropriate solvent mixture (e.g., ethyl acetate, methanol, or acetonitrile/water).[9]
- Quantification: Analyze the extracts for the parent methomyl and its degradation products using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[9][18][19] Quantify ¹⁴C in extracts, soil residues (post-extraction), and trapping solutions using Liquid Scintillation Counting (LSC).
- Data Analysis: Calculate the dissipation half-life (DT₅₀) of the parent compound using firstorder kinetics. Identify and quantify major degradation products over time.

Hydrolysis Study

This protocol is based on OECD Guideline 111.

- Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
- Test Substance Application: Prepare a stock solution of methomyl in a minimal amount of a
 water-miscible solvent (e.g., acetonitrile). Add a small aliquot to the buffer solutions in sterile,
 light-protected vessels to achieve a concentration below half its water solubility.
- Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
- Sampling and Analysis: At specified time intervals, take aliquots from each solution. Analyze
 directly or after appropriate extraction for the concentration of methomyl using a validated
 analytical method, such as HPLC-UV.[18][20]



Data Analysis: Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH level.

Analytical Method: HPLC for Methomyl in Water

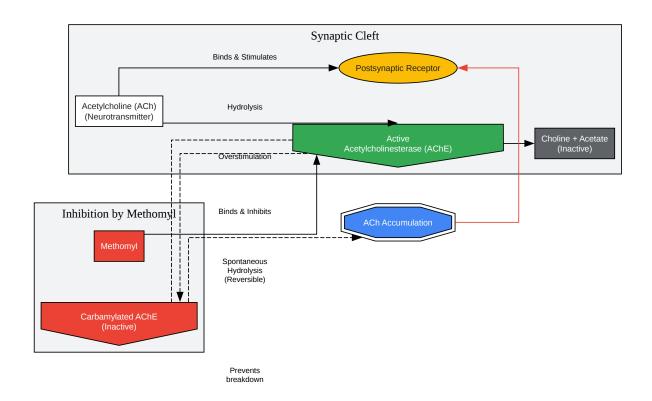
This method is a generalized procedure based on EPA Method 531.2.[18][20]

- Sample Preparation: If the water sample contains particulate matter, filter it through a 0.45
 µm filter. No extraction is needed for direct aqueous injection.
- HPLC System: Use an HPLC system equipped with a C18 reversed-phase column.
- Post-Column Derivatization: After the analytical column, the eluent is mixed with a hydrolysis reagent (e.g., 0.05 N NaOH) at an elevated temperature (e.g., 95°C) to hydrolyze the N-methylcarbamates. The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent derivative.
- Detection: The fluorescent derivative is detected using a fluorescence detector (e.g., Excitation 339 nm, Emission 445 nm).[20]
- Quantification: Create a calibration curve using a series of methomyl standards. Quantify
 the methomyl concentration in the sample by comparing its peak area or height to the
 calibration curve.

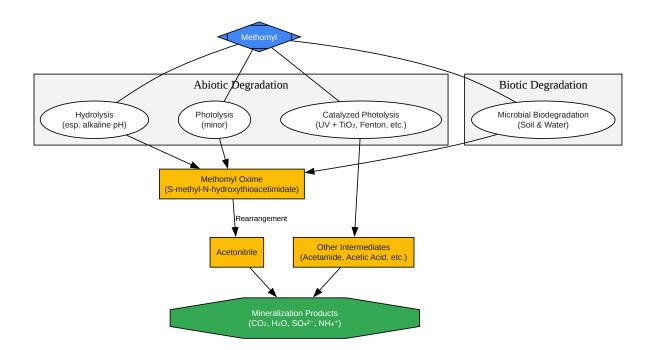
Visualizations of Pathways and Workflows Mechanism of Action: Acetylcholinesterase Inhibition

Methomyl, like other carbamate insecticides, exerts its toxic effect by inhibiting acetylcholinesterase (AChE), an essential enzyme for nerve function. This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which can result in paralysis and death.[3][14] The inhibition by carbamates is reversible.[8]

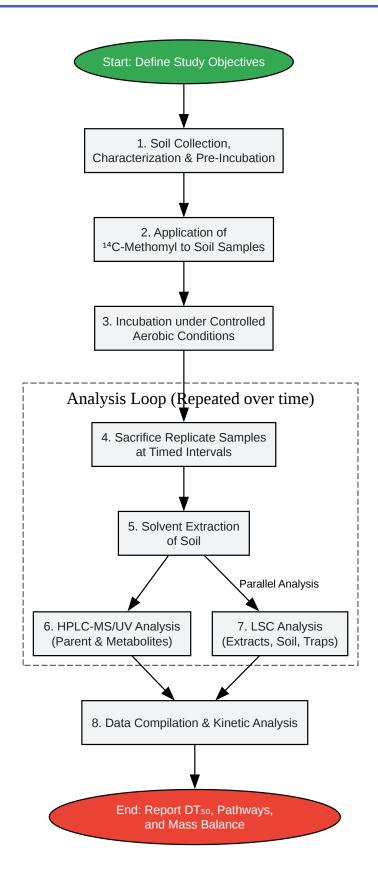












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